2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran

QSAR Antibacterial Benzofuran SAR

Obtaining the unsubstituted parent scaffold for structure-activity relationship (SAR) calibration can be a critical bottleneck. 2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran provides the essential electronic baseline (σp = 0) required to calibrate the Hammett σ and reduction-potential correlations that govern antibacterial potency in the 5-nitrofuran vinyl-benzofuran class. - Serves as the mandatory reference for benchmarking electron-withdrawing and electron-donating analogs. - Lacks the 3-oxo group, offering a cleaner probe for DNA-damage mechanisms attributable solely to the nitrofuran pharmacophore. - Enables independent verification of reported MIC values (S. aureus 8 µg/mL; E. coli 16 µg/mL) against CLSI/EUCAST reference strains.

Molecular Formula C14H9NO4
Molecular Weight 255.22 g/mol
Cat. No. B12883017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran
Molecular FormulaC14H9NO4
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C14H9NO4/c16-15(17)14-8-7-11(19-14)5-6-12-9-10-3-1-2-4-13(10)18-12/h1-9H/b6-5+
InChIKeyPDNQAFFHQHDJCN-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran Procurement Baseline


2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran is a synthetic heterocyclic compound belonging to the 5-nitrofuran vinyl-bridged benzofuran class, characterized by a benzofuran ring system linked to a 5-nitrofuran moiety through an ethenyl (–CH=CH–) spacer. The 5-nitrofuran pharmacophore is well-established as essential for antibacterial activity, requiring intracellular enzymatic reduction of the nitro group to generate reactive intermediates that damage bacterial DNA and proteins [1]. This compound and its substituted analogs have been investigated since the 1960s for their antimicrobial potential, with early studies demonstrating in vitro antibacterial activity against both Gram-positive and Gram-negative organisms [2]. The unsubstituted parent scaffold serves as a critical reference point for structure-activity relationship (SAR) studies within this compound family.

2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran Structural Substitution Risks


Although multiple 5-nitrofuran vinyl benzofuran analogs exist in the chemical supply chain, they cannot be treated as interchangeable procurement items. The electron-donating or electron-withdrawing nature of substituents on the benzofuran ring profoundly modulates the reduction potential of the nitrofuran moiety, which directly governs antibacterial potency [1]. QSAR studies on closely related 5-substituted 2-(5-nitro-2-furfurylidene)-3(2H)-benzofuranones demonstrate that the Hammett substituent constant (σ) and cyclic voltammetric reduction potential (E) negatively correlate with IC₅₀ values, meaning that electron-withdrawing groups enhance activity while electron-donating groups diminish it [1]. The unsubstituted parent compound therefore occupies a distinct electronic position within the SAR landscape. Furthermore, the vinyl bridge geometry and the absence of a 3-oxo group differentiate this scaffold from the more extensively studied benzofuranone series, potentially altering DNA-intercalation properties and nitroreductase substrate recognition [2].

2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran Differentiation Evidence


Electronic Modulation of Antibacterial Potency

In the structurally related 5-substituted (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranone series, the unsubstituted analog (R = H) exhibits intermediate antibacterial potency between electron-withdrawing and electron-donating substituted derivatives. The QSAR model derived by Pires et al. demonstrates that the Hammett σ constant negatively contributes to IC₅₀, meaning that the 5-methoxy substituent (σₚ = −0.27, electron-donating) would be predicted to reduce potency relative to the unsubstituted parent (σₚ = 0) [1]. Although directly measured IC₅₀ values for the vinyl-bridged benzofuran series are not available in the peer-reviewed literature, the electronic SAR principles established for the benzofuranone congener series provide a quantitative framework for anticipating relative activity differences among substituted analogs available for procurement [1].

QSAR Antibacterial Benzofuran SAR

Vinyl vs. Furfurylidene Bridge: DNA Intercalation Impact

The target compound contains a vinyl (–CH=CH–) bridge connecting the benzofuran and nitrofuran rings, in contrast to the more extensively studied 2-(5-nitro-2-furfurylidene)-3-oxo-2,3-dihydrobenzofuran derivatives which feature a furfurylidene (=CH–furan) linker with an additional 3-oxo group [1]. This structural difference alters the overall molecular planarity and conjugated π-system length. The vinyl-bridged scaffold loses the exocyclic carbonyl dipole but retains a continuous conjugated pathway from the benzofuran through the vinyl group to the nitrofuran, which may influence DNA-intercalative binding geometry and nitroreductase enzyme recognition differently than the furfurylidene-bridged congeners [2]. The absence of the 3-oxo group also eliminates a potential metabolic liability (ketoreduction), which may confer differential metabolic stability.

DNA intercalation Bridge geometry Molecular planarity

Gram-Positive vs. Gram-Negative Antibacterial Activity

Vendor technical summaries report minimum inhibitory concentration (MIC) values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli for 2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran . These values suggest a modest Gram-positive preference (2-fold lower MIC vs. Gram-negative). For context, the clinically used nitrofuran antibiotic nitrofurantoin exhibits MIC values ranging from 8 to 32 µg/mL against S. aureus , placing the target compound at the lower end of this range. However, these vendor-reported MIC values have not been independently verified in peer-reviewed literature using standardized CLSI or EUCAST methodology. Researchers should independently validate these MIC values under their own experimental conditions before relying on them for compound selection.

MIC Antibacterial spectrum S. aureus E. coli

Reduction Potential: Electron Affinity Differentiation

For the structurally analogous 5-substituted benzofuranone series, the QSAR analysis by Pires et al. established that the cyclic voltammetric reduction potential (E) is a significant negative contributor to antibacterial IC₅₀ against both S. aureus and C. crescentus [1]. This means that compounds with more positive (less negative) reduction potentials — i.e., greater electron affinity — exhibit lower IC₅₀ values (higher potency). The unsubstituted parent compound (R = H) in the benzofuranone series has a defined reduction potential that serves as a reference point. While the reduction potential for 2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has not been directly measured and published, the electronic principles established in this QSAR study predict that the absence of ring substituents positions this compound at a specific electron-affinity level distinct from both electron-withdrawing (e.g., 5-Cl, 5-NO₂) and electron-donating (e.g., 5-OCH₃) analogs [1].

Reduction potential QSAR Nitroreductase activation

2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran Application Scenarios


SAR Reference Compound for Electronic Modulation

The unsubstituted parent scaffold serves as the essential electronic baseline (σₚ = 0) for systematic structure-activity relationship investigations of 5-nitrofuran vinyl benzofuran derivatives. As demonstrated by the QSAR framework established for the benzofuranone congener series, the Hammett σ constant and cyclic voltammetric reduction potential are the dominant determinants of antibacterial IC₅₀ [1]. Researchers designing SAR libraries should procure the unsubstituted compound alongside a panel of electron-withdrawing (e.g., 5-Cl, 5-NO₂) and electron-donating (e.g., 5-OCH₃, 5-CH₃) analogs to validate electronic property-activity correlations in the vinyl-bridged scaffold. Without the unsubstituted reference, the direction and magnitude of substituent effects cannot be accurately calibrated.

Nitroreductase Substrate Profiling by Bridge Geometry

The vinyl bridge geometry of 2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran distinguishes it from furfurylidene-bridged and 3-oxo-containing nitrofuran-benzofuran hybrids [1]. This structural difference may affect recognition by bacterial nitroreductase enzymes (e.g., NfsA/NfsB in E. coli), which are responsible for the reductive bioactivation of nitrofuran prodrugs. Investigators studying nitroreductase substrate specificity can use this compound to probe how bridge geometry and the absence of the 3-oxo group influence enzymatic reduction kinetics, providing mechanistic insights complementary to those obtained with the more extensively characterized benzofuranone series.

Antibacterial Screening with Comparator Antibiotics

The vendor-reported antibacterial profile (S. aureus MIC = 8 µg/mL; E. coli MIC = 16 µg/mL) [1] suggests activity comparable to clinically used nitrofurans but requires independent verification using standardized CLSI or EUCAST broth microdilution methodology [2]. Procurement for antibacterial screening should include nitrofurantoin and nitrofurazone as positive control comparators, and testing should be performed against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) as well as clinically relevant resistant isolates (MRSA, ESBL-producing Enterobacterales). The unsubstituted scaffold's intrinsic activity, once independently confirmed, provides a benchmark for evaluating the potency gains or losses introduced by subsequent synthetic modifications.

Chemical Probe for Nitrofuran DNA Damage Mechanisms

The nitrofuran class exerts antibacterial activity through nitroreduction-dependent generation of reactive intermediates that damage DNA [1]. The target compound lacks the 3-oxo group present in the more extensively studied 2-(5-nitro-2-furfurylidene)-3-oxo-2,3-dihydrobenzofuran series [2], eliminating a potential site for ketoreduction-based metabolic inactivation. This feature makes the vinyl-bridged scaffold a cleaner chemical probe for dissecting the DNA-damage mechanism attributable specifically to the nitrofuran moiety, without confounding contributions from ketone metabolism. Researchers studying nitrofuran-induced DNA adduct formation or SOS response induction can use this compound to isolate the contribution of the nitrofuran pharmacophore to genotoxic endpoints.

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